molecular formula C13H14BrN3 B7750907 6-bromo-N-cyclopentylquinazolin-4-amine

6-bromo-N-cyclopentylquinazolin-4-amine

Cat. No.: B7750907
M. Wt: 292.17 g/mol
InChI Key: MEXCYXHXSLFKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: 6-Bromo-N-cyclopentylquinazolin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while reduction may produce quinazoline amines .

Mechanism of Action

The mechanism of action of 6-bromo-N-cyclopentylquinazolin-4-amine involves its interaction with specific molecular targets and pathways. Quinazoline derivatives are known to inhibit various enzymes, including kinases, by binding to their active sites. This inhibition disrupts cellular signaling pathways, leading to the desired therapeutic effects . For example, quinazoline derivatives can inhibit epidermal growth factor receptor (EGFR) tyrosine kinase, which is involved in cancer cell proliferation .

Comparison with Similar Compounds

Uniqueness: 6-Bromo-N-cyclopentylquinazolin-4-amine is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its cyclopentyl group enhances its binding affinity to certain molecular targets, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

6-bromo-N-cyclopentylquinazolin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BrN3/c14-9-5-6-12-11(7-9)13(16-8-15-12)17-10-3-1-2-4-10/h5-8,10H,1-4H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEXCYXHXSLFKJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC2=NC=NC3=C2C=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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